(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a phenyl group attached to the imidazo[1,2-a]pyridine core and a carbonitrile group at the 6-position. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced monitoring systems ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.
Uniqueness
(2R)-2-phenyl-2H,3H-imidazo[1,2-a]pyridine-6-carbonitrile is unique due to its specific stereochemistry and the presence of both phenyl and carbonitrile groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11N3 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
(2R)-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C14H11N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9,13H,10H2/t13-/m0/s1 |
InChI Key |
HHLCTVZFPYJNDJ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@H](N=C2N1C=C(C=C2)C#N)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C2N1C=C(C=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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